1-Naphthalenesulfonohydrazide

Description

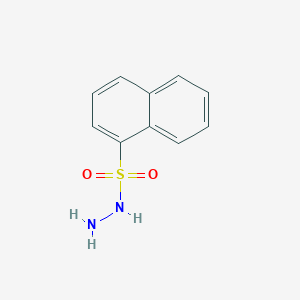

1-Naphthalenesulfonohydrazide (CAS: Not explicitly provided in evidence; structural analogs discussed below) is a naphthalene-derived compound featuring a sulfonohydrazide functional group (–SO₂–NH–NH₂). This class of compounds is characterized by the sulfonyl group attached to the naphthalene ring, which confers unique chemical reactivity and biological activity. Sulfonohydrazides are typically synthesized via condensation reactions between sulfonyl chlorides and hydrazines, with applications ranging from pharmaceuticals to agrochemical intermediates.

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

naphthalene-1-sulfonohydrazide |

InChI |

InChI=1S/C10H10N2O2S/c11-12-15(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H,11H2 |

InChI Key |

UJPZVIJFFRTFJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Naphthhydrazide (1-Naphthalenecarbohydrazide)

Structure: Features a carboxylic hydrazide group (–CONH–NH₂) instead of a sulfonohydrazide. Key Properties:

- CAS : 43038-45-5; molecular weight: 186.2 g/mol .

- Solubility: Likely polar due to the hydrazide group, soluble in ethanol and acetic acid (similar to derivatives in ). Synthesis: Produced by reacting 1-naphthaldehyde with phenylhydrazine in ethanol and acetic acid . Applications: Used as an intermediate in the synthesis of hydrazone derivatives, some of which exhibit antioxidant activity . Differentiation: The absence of a sulfonyl group reduces its acidity and alters its reactivity in sulfonylation reactions compared to 1-naphthalenesulfonohydrazide.

5-(Dimethylamino)-1-naphthalenesulfonohydrazide

Structure: A derivative of this compound with a dimethylamino (–N(CH₃)₂) substituent at the 5-position. Key Properties:

- Molecular weight : ~280 g/mol (estimated from structure).

- Reactivity: The electron-donating dimethylamino group enhances solubility in polar solvents and may modulate biological activity . Applications: Potential use in fluorescent labeling or as a biochemical probe due to the dimethylamino group’s electron-rich nature.

1-Naphthaleneacetic Acid

Structure: Features a carboxylic acid group (–COOH) instead of sulfonohydrazide. Key Properties:

- CAS : 86-87-3; molecular weight: 202.2 g/mol .

- Solubility: Soluble in ethanol and alkaline solutions; used as a plant growth regulator . Differentiation: The carboxylic acid group makes it more acidic (pKa ~4.2) than sulfonohydrazides, which typically have pKa values <1 due to the strong electron-withdrawing sulfonyl group.

Naphthalene-1-sulfonic Acid Derivatives

Structure : Includes sulfonic acid (–SO₃H) or sulfonate salts.

Key Properties :

- CAS (sulfonic acid) : 85-47-2; forms crystalline solids (melting point: 90°C) .

- Applications: Used in dye manufacturing, surfactants, and as intermediates for sulfonamide drugs . Differentiation: Sulfonic acids are stronger acids than sulfonohydrazides and lack the hydrazine moiety, limiting their utility in condensation reactions.

1-Naphthylamine-7-sulfonic Acid

Structure : Combines a sulfonic acid group with an amine substituent on the naphthalene ring.

Key Properties :

- Applications: Key intermediate in azo dye synthesis; cited in industrial chemical dictionaries . Differentiation: The amine group enables diazotization reactions, a pathway less accessible to sulfonohydrazides.

Structural and Functional Comparison Table

Research Findings and Limitations

- Synthetic Pathways: Hydrazide derivatives (e.g., 1-naphthhydrazide) are synthesized via condensation of aldehydes with hydrazines , while sulfonohydrazides require sulfonyl chloride precursors .

- For example, Tanimoto similarity >0.85 only yields a 30% chance of matching activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.